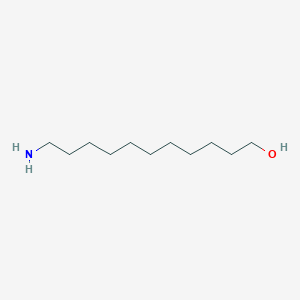![molecular formula C8H8N4O5 B2504123 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone CAS No. 927912-25-2](/img/structure/B2504123.png)
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 5,7-dihydroxy-1-(2-hydroxyethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 240.18 .
Molecular Structure Analysis
The molecular structure of this compound includes two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for this compound is 1S/C8H8N4O5/c13-2-1-12-4-3 (6 (15)11-8 (12)17)5 (14)10-7 (16)9-4/h13H,1-2H2, (H,11,15,17) (H2,9,10,14,16) .Physical And Chemical Properties Analysis
This compound has a melting point of 294-296°C . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Synthesis Methods
The synthesis of this compound involves several steps. One notable method is the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one. This process also includes N-methylation and condensation at the methyl group of the compound .
a. Anticancer Properties: Research suggests that derivatives of pyrimido[4,5-d]pyrimidines exhibit promising anticancer activity. These compounds may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth .
b. Antiviral Activity: Certain pyrimido[4,5-d]pyrimidine analogs demonstrate antiviral effects. They may target viral enzymes or interfere with viral replication, making them potential candidates for antiviral drug development.
c. Anti-inflammatory Effects: These compounds could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel diseases.
d. Neuroprotective Potential: Studies indicate that pyrimido[4,5-d]pyrimidines may protect neurons from oxidative stress and neurodegenerative processes. Their neuroprotective properties make them relevant in neurology research.
e. Antibacterial Agents: Researchers have explored the antibacterial activity of pyrimido[4,5-d]pyrimidine derivatives. These compounds may inhibit bacterial growth and could be valuable in combating antibiotic-resistant strains.
f. Enzyme Inhibition: Some derivatives act as enzyme inhibitors, affecting specific metabolic pathways. For instance, they might inhibit kinases or proteases involved in disease processes.
g. Cardiovascular Applications: Pyrimido[4,5-d]pyrimidines may influence cardiovascular health by modulating vascular tone, platelet aggregation, or lipid metabolism.
Future Prospects
As we continue to unravel the potential of this compound, researchers should explore its interactions with specific cellular targets, optimize synthetic routes, and investigate its pharmacokinetics. Collaborations between synthetic organic chemists and medicinal chemists will pave the way for novel applications and therapeutic breakthroughs .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O5/c13-2-1-12-4-3(6(15)11-8(12)17)5(14)10-7(16)9-4/h13H,1-2H2,(H,11,15,17)(H2,9,10,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTUXPJCBIINJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C2=C(C(=O)NC(=O)N2)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone | |
CAS RN |
927912-25-2 |
Source


|
| Record name | 1-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,5,7-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)
![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)

![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504049.png)
![1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2504050.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)

![(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2504055.png)
![N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2504056.png)

![Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2504058.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2504059.png)
![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)